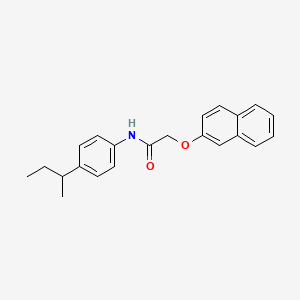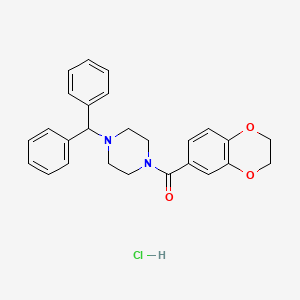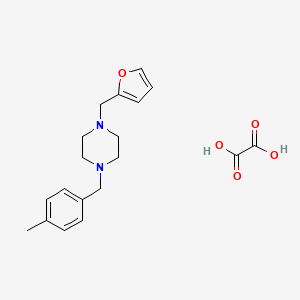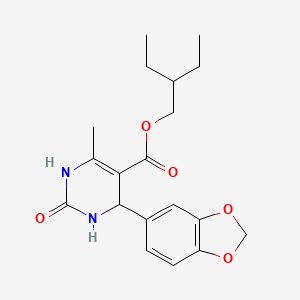![molecular formula C28H19N3O3 B5229327 {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone, also known as NITD-448, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves the inhibition of the HCV NS5B polymerase. The compound binds to the active site of the polymerase, preventing the replication of the virus. It also inhibits the activity of the viral helicase, which is involved in the unwinding of the viral RNA during replication. The compound has also been found to inhibit the activity of the host cell protease, which is involved in the processing of the viral polyprotein.
Biochemical and Physiological Effects:
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the replication of the hepatitis C virus and other flaviviruses. It has also been found to have anti-inflammatory and anti-cancer properties. The compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone in lab experiments include its potent inhibitory activity against the HCV NS5B polymerase and other flaviviruses. The compound has a favorable pharmacokinetic profile and has been found to be well-tolerated in animal studies. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the compound's potential use in the treatment of other viral infections, such as Zika virus and chikungunya virus. Further research is also needed to understand the compound's anti-inflammatory and anti-cancer properties and its potential use in the treatment of inflammatory and cancerous diseases. Finally, more studies are needed to evaluate the safety and efficacy of the compound in human clinical trials.
Conclusion:
In conclusion, {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone is a promising chemical compound that has potential use in the treatment of various diseases. Its potent inhibitory activity against the HCV NS5B polymerase and other flaviviruses makes it a valuable tool for the development of antiviral drugs. Further research is needed to optimize the synthesis method, evaluate the compound's safety and efficacy in human clinical trials, and explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves several steps. The first step involves the reaction between 4-nitrophenylhydrazine and 2-bromoacetophenone to form 4-[2-(3-nitrophenyl)hydrazinyl]phenyl)(phenyl)methanone. The second step involves the reaction between the intermediate product and 1,2-dibromoethane to form {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is essential for the replication of the virus. The compound has also shown promising results in the treatment of dengue virus, yellow fever virus, and West Nile virus. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c32-27(21-10-5-2-6-11-21)22-16-14-20(15-17-22)26-25(19-8-3-1-4-9-19)29-28(30-26)23-12-7-13-24(18-23)31(33)34/h1-18H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRBDDAZHCPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-adamantyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5229268.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)

![1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5229293.png)
![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)

![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5229341.png)
![1-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5229343.png)
![3-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5229347.png)

![3-(4-methoxyphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229364.png)